GSK2193874

説明

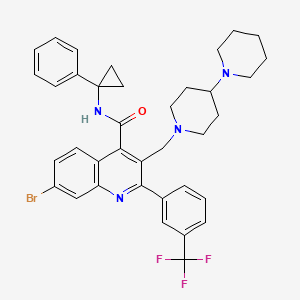

GSK2193874は、一過性受容体電位バニロイド4(TRPV4)イオンチャネルの強力かつ選択的なアンタゴニストです。これは、さまざまな科学研究アプリケーション、特に生物学および医学の分野で大きな可能性を示している経口活性化合物です。 この化合物は、TRPV4チャネルを介したカルシウム流入を阻害する能力で知られており、TRPV4関連の生物学的プロセスを研究するための貴重なツールとなっています .

準備方法

GSK2193874の合成には、キノリンコア構造の調製から始まるいくつかのステップが含まれます。合成経路には通常、次のステップが含まれます。

キノリンコアの形成: これは、適切な出発物質を反応させてキノリン環系を形成することを伴います。

臭素化: その後、キノリンコアを臭素化して、環の特定の位置に臭素原子を導入します。

置換反応: さまざまな置換反応が行われて、ビピペリジニルメチル基やフェニルシクロプロピル基などのさまざまな官能基が導入されます。

最終カップリング: 最後のステップでは、置換されたキノリンをトリフルオロメチルフェニル基とカップリングして、完全なthis compound分子を形成します.

This compoundの工業生産方法は、これらの合成ステップのスケールアップ、反応条件の最適化、および最終生成物の高純度と収率の確保を伴う可能性があります。

化学反応の分析

GSK2193874は、次のようないくつかの種類の化学反応を受けます。

酸化: 化合物は、特にフェニル環とキノリン環で酸化反応を受けます。

還元: 還元反応は、臭素原子やキノリン環など、さまざまな官能基で起こります。

これらの反応に使用される一般的な試薬には、臭素化剤、還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主な生成物は、通常、this compoundの合成における中間体またはさまざまな官能基を持つ化合物の改変されたバージョンです。

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Pharmacological Properties

- Selectivity : GSK2193874 exhibits high selectivity for TRPV4 over other TRP channels, with IC50 values demonstrating its potency against TRPV4 across different species .

- Bioavailability : The compound is orally active, making it suitable for systemic applications without the need for invasive administration methods .

Cardiovascular Health

This compound has been shown to have significant effects on cardiovascular function:

- Vasodilation : In studies involving mouse models, systemic application of this compound resulted in increased tail blood flow, suggesting its role in enhancing vasodilation through TRPV4 inhibition .

- Cardiac Remodeling : The compound has demonstrated protective effects against cardiac remodeling and dysfunction induced by pressure overload, indicating potential applications in treating heart failure .

Thermoregulation

Research indicates that this compound can influence thermoregulatory responses:

- Tail Vasodilation : In thermoregulation studies, this compound induced tail vasodilation across varying ambient temperatures, highlighting its role in modulating blood flow and temperature regulation .

Pulmonary Applications

This compound has been explored for its effects on pulmonary function:

- Pulmonary Edema : The compound has shown promise in models of pulmonary edema associated with heart failure, suggesting it may help improve pulmonary function by inhibiting TRPV4-mediated pathways that contribute to edema formation .

Case Studies and Experimental Findings

作用機序

GSK2193874は、TRPV4イオンチャネルを選択的に遮断することによって効果を発揮します。この阻害は、チャネルを介したカルシウムイオンの流入を防ぎ、それによってカルシウムシグナル伝達に依存するさまざまな細胞プロセスを調節します。 This compoundの分子標的は、血管内皮や中枢神経系など、さまざまな組織に発現するTRPV4チャネルです .

This compoundの作用機序に含まれる経路には、TRPV4媒介カルシウム流入の抑制があり、これは今度は細胞遊走、血管透過性、および炎症に関連する下流シグナル伝達経路に影響を与えます .

類似の化合物との比較

This compoundは、その高い効力と選択性により、TRPV4アンタゴニストの中でユニークです。類似の化合物には、次のようなものがあります。

GSK1016790A: This compoundのアンタゴニスト作用とは対照的に、チャネルを活性化するTRPV4アゴニスト.

HC-067047: 別のTRPV4アンタゴニストですが、this compoundとは異なる化学的特性と効力を持っています.

SB-222200: 異なる化学構造と作用機序を持つTRPV4アンタゴニスト.

This compoundは、その経口バイオアベイラビリティと、他のイオンチャネルに影響を与えることなくTRPV4を選択的に阻害する能力で際立っています .

類似化合物との比較

GSK2193874 is unique among TRPV4 antagonists due to its high potency and selectivity. Similar compounds include:

GSK1016790A: A TRPV4 agonist that activates the channel, in contrast to the antagonistic action of this compound.

HC-067047: Another TRPV4 antagonist, but with different chemical properties and potency compared to this compound.

SB-222200: A TRPV4 antagonist with a different chemical structure and mechanism of action.

This compound stands out due to its oral bioavailability and its ability to selectively inhibit TRPV4 without affecting other ion channels .

生物活性

GSK2193874 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, developed for potential therapeutic applications in various cardiovascular and pulmonary conditions. TRPV4 is a calcium-permeable ion channel that plays crucial roles in cellular responses to mechanical stress, temperature changes, and osmotic pressure. This compound has emerged as a valuable tool for elucidating the biological functions of TRPV4 both in vitro and in vivo.

This compound selectively inhibits TRPV4-mediated calcium influx, which is critical for various physiological processes. The compound demonstrates high potency with IC50 values of approximately 2 nM for rat TRPV4 and 40 nM for human TRPV4 receptors . This selectivity allows researchers to study the specific roles of TRPV4 without significant off-target effects on other ion channels.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable oral bioavailability, with a half-life of approximately 10 hours in rats and 31 hours in dogs . The compound also shows significant plasma-to-brain concentration ratios, suggesting it can cross the blood-brain barrier effectively, which is essential for exploring its central nervous system effects .

In Vivo Studies

In various animal models, this compound has been shown to improve pulmonary function and reduce pulmonary edema associated with heart failure. Notably, systemic application of this compound in mice resulted in increased tail blood flow at elevated temperatures, suggesting its role in thermoregulation may extend beyond vascular effects . This unexpected result indicates potential interactions with central cardiovascular control mechanisms.

Case Study: Heart Failure Models

In studies involving heart failure models, this compound demonstrated significant efficacy in reducing symptoms associated with pulmonary congestion. The compound's ability to inhibit TRPV4-mediated pathways was linked to improved endothelial barrier function and reduced vascular permeability .

Research Findings on Thermoregulation

Recent investigations into the thermoregulatory effects of this compound revealed that the antagonist increased tail blood flow across a range of ambient temperatures. This suggests that TRPV4 may have roles beyond its established vascular functions, potentially influencing central thermoregulatory pathways .

Summary of Biological Activity

| Parameter | Value |

|---|---|

| TRPV4 IC50 (rat) | 2 nM |

| TRPV4 IC50 (human) | 40 nM |

| Oral Bioavailability | High |

| Half-life (rat) | 10 hours |

| Half-life (dog) | 31 hours |

| Plasma-to-brain ratio | 0.6 |

特性

IUPAC Name |

7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38BrF3N4O/c38-28-12-13-30-32(23-28)42-34(25-8-7-11-27(22-25)37(39,40)41)31(24-44-20-14-29(15-21-44)45-18-5-2-6-19-45)33(30)35(46)43-36(16-17-36)26-9-3-1-4-10-26/h1,3-4,7-13,22-23,29H,2,5-6,14-21,24H2,(H,43,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVOZBSCHXCGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)NC6(CC6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38BrF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336960-13-4 | |

| Record name | 1336960-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary target of GSK2193874?

A: this compound is a selective antagonist of the TRPV4 channel, a non-selective cation channel belonging to the transient receptor potential (TRP) superfamily. [, , , , , , , , , , , , ]

Q2: How does this compound interact with TRPV4 channels?

A: While the exact binding site remains unclear, this compound acts as an antagonist, effectively blocking the influx of calcium ions (Ca2+) through the TRPV4 channel. [, , , , , , , ] This blockage inhibits the downstream signaling pathways typically activated by TRPV4. [, , , , , , ]

Q3: What are the downstream effects of TRPV4 inhibition by this compound?

A3: Blocking TRPV4 with this compound leads to a variety of downstream effects, including:

- Reduced pulmonary edema: this compound prevents and resolves pulmonary edema induced by heart failure in animal models by maintaining endothelial integrity. [, ]

- Alleviated atrial fibrillation: In rat models, this compound reduces atrial fibrillation susceptibility by reversing abnormal action potential duration, reducing atrial fibroblast activation, and lessening immune cell infiltration. []

- Attenuated inflammation: this compound reduces inflammation in various models, including acute lung injury induced by lipopolysaccharide [] and stretch-induced inflammation in human annulus fibrosus cells. []

- Improved cognitive function: In a mouse model of hypertension, this compound, alongside mineralocorticoid receptor antagonist eplerenone, improves cognitive function and reduces microglia density. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C36H38BrF3N4O2 and a molecular weight of 693.6 g/mol.

Q5: Are there studies on the material compatibility, stability, or catalytic properties of this compound?

A5: The provided research focuses primarily on the biological activity and pharmacological properties of this compound. There is limited information regarding its material compatibility, stability under various conditions, or catalytic properties.

Q6: Are there any computational chemistry studies or QSAR models developed for this compound or its analogs?

A6: The provided research primarily focuses on in vitro and in vivo studies of this compound. More detailed information regarding computational chemistry, QSAR models, or structure-activity relationships would require further investigation.

Q7: What is the pharmacokinetic profile of this compound?

A: this compound is orally active, readily crosses the blood-brain barrier [, ], and exhibits efficacy in various animal models. [, , , , ] Specific details on its absorption, distribution, metabolism, and excretion (ADME) require further investigation.

Q8: What in vitro and in vivo models have been used to evaluate this compound's efficacy?

A8: Various in vitro and in vivo models have been employed:

- Cell-based assays: Human cell lines and primary cells, including endothelial cells, airway smooth muscle cells, and spiral ganglion neurons, were utilized to study this compound's effects on calcium influx, cell viability, and cytokine release. [, , , , , ]

- Animal models: Rodent (mice, rats) and canine models were used to investigate this compound's effects on pulmonary edema, heart failure, atrial fibrillation, acute lung injury, osteoarthritis pain, and cognitive function. [, , , , , , , ]

Q9: What is the safety profile of this compound?

A: While preclinical studies suggest this compound is well-tolerated in animal models [, ], further research is needed to fully understand its safety profile, potential adverse effects, and long-term consequences.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。